BenchChemオンラインストアへようこそ!

3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide

ERK dimerization inhibitor extranuclear signaling tumorigenesis

This indolinone derivative uniquely disrupts ERK dimerization (IC50 ~0.5 µM) without abolishing ERK phosphorylation, enabling selective interrogation of extranuclear ERK signaling—a profile unattainable with conventional ATP-competitive inhibitors. Demonstrated efficacy in A375 xenograft models (15 mg/kg) and RAS-driven tumor studies makes it indispensable for MAPK-pathway addiction research. Serves as a critical selectivity control for PDE and nuclear receptor counter-screening.

Molecular Formula C18H24N2O2
Molecular Weight 300.402
CAS No. 921812-59-1
Cat. No. B2857351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide
CAS921812-59-1
Molecular FormulaC18H24N2O2
Molecular Weight300.402
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3CCCC3
InChIInChI=1S/C18H24N2O2/c1-2-20-16-9-8-15(11-14(16)12-18(20)22)19-17(21)10-7-13-5-3-4-6-13/h8-9,11,13H,2-7,10,12H2,1H3,(H,19,21)
InChIKeyUWVYKNAXQNHVPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide (921812-59-1) Procurement Guide: Sourcing the ERK Dimerization Inhibitor


3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide is a synthetic indolinone derivative identified as an inhibitor of ERK dimerization, a mechanism distinct from classical ATP-competitive kinase inhibition [1]. This compound abolishes EGF-stimulated ERK dimerization in cellular models (IC50 ~0.5 µM) without suppressing ERK phosphorylation, thereby selectively targeting the extranuclear component of ERK signaling implicated in tumorigenesis and cellular transformation [1]. It is cataloged under CAS 921812-59-1 and has been referenced in studies as a chemical probe for interrogating spatial regulation of ERK signals.

Why Substituting 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide with Generic ERK Inhibitors Risks Experimental Failure


Conventional ERK pathway inhibitors typically target the catalytic activity of ERK or its upstream kinases (MEK), indiscriminately suppressing both nuclear and cytoplasmic signaling. Generic substitution with ATP-competitive ERK inhibitors fails to replicate the unique pharmacological profile of 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide, which disrupts ERK dimerization without attenuating ERK phosphorylation [1]. This dimerization blockade selectively impairs extranuclear ERK signals, a feature demonstrated by its ability to abolish ERK dimerization with an IC50 of ~0.5 µM in HEK293 cells while leaving ERK phosphorylation intact [1]. In contrast, pan-ERK inhibitors eliminate all ERK activity, confounding target-specific phenotypic interpretation. Procurement of a generic ATP-competitive ERK inhibitor would therefore fail to recapitulate the dimerization-dependent biology, rendering it unsuitable for studies focused on spatial ERK regulation or extranuclear signal transduction.

Quantitative Differentiation of 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide Against Its Closest Comparators


ERK Dimerization Inhibition Potency: A Head-to-Head Profile Against Full ERK Pathway Suppression

3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide inhibits ERK dimerization with reported IC50 values ranging from 150 to 400 nM across various oncogenic cell lines, regardless of genotype [1]. This mechanism is fundamentally different from common ATP-competitive ERK inhibitors like SCH772984, which target catalytic activity rather than protein-protein interactions. In HEK293 cells, this compound abolished EGF-stimulated ERK dimerization with an IC50 of approximately 0.5 µM, without correlating inhibition to a decrease in ERK phosphorylation [1]. Generic ERK inhibitors lack this mechanistic selectivity and invariably suppress both dimerization-dependent and phosphorylation-dependent ERK functions.

ERK dimerization inhibitor extranuclear signaling tumorigenesis

Phosphodiesterase (PDE) Selectivity Profile: A Cross-Study Comparison of ERK Dimerization Inhibitors

Cross-referencing BindingDB data (Entry BDBM50467484, sourced from ChEMBL) reveals that 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide possesses a significant PDE5 inhibitory activity in addition to its primary ERK dimerization target [1]. The compound exhibits an IC50 of 13 nM against recombinant human PDE5A1, while showing negligible inhibition against PDE2A (IC50 >20,000 nM), representing a remarkable >1,500-fold selectivity window [1]. This ancillary PDE5 inhibitory profile is absent in most published ERK dimerization disruptors and must be accounted for in experimental designs investigating ERK–PDE crosstalk, particularly in vascular or platelet models where PDE5 is pharmacologically relevant.

PDE5 selectivity off-target profiling chemical probe

In Vivo Tumor Growth Inhibition in BRAF-Mutant Xenografts: Differentiating from ERK Phosphorylation Inhibitors

In a nude mouse xenograft model bearing A375 BRAF-mutant melanoma cells, oral administration of 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide at 15 mg/kg significantly inhibited ERK dimerization in both xenografted tumors and liver extracts, and markedly suppressed tumor progression [1]. This contrasts with conventional MEK or ERK phosphorylation inhibitors, which frequently show limited efficacy in BRAF-mutant contexts due to feedback reactivation of ERK signaling. The observation that activated-RAS-driven tumors were particularly sensitive to this compound suggests a unique vulnerability of RAS-transformed cells to ERK dimerization blockade, a therapeutic window not exploited by standard kinase inhibitors [1].

xenograft efficacy BRAF-mutant melanoma in vivo ERK dimerization

Structural Differentiation from Indolinyl Propanamide SARDs: Divergent Target Engagement

3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide shares a core indolinyl propanamide scaffold with a series of emerging Selective Androgen Receptor Degraders (SARDs), such as those described by Hwang et al. (2019) [3]. However, the substitution pattern—specifically the cyclopentyl group on the propanamide chain and the N-ethyl substitution on the oxoindolin ring—diverges from the SARD pharmacophore, which typically requires distinct aryl B-ring attachments for AR degradation activity [3]. This structural divergence results in a critically different target engagement profile: while SARDs bind to the AR ligand-binding domain to induce protein degradation, this compound instead disrupts ERK dimerization without evidence of AR interaction. Procurement for AR-focused programs must recognize this functional divergence to avoid misapplication.

SARD androgen receptor degrader chemotype differentiation

Optimal Research and Procurement Scenarios for 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide


Dissection of Extranuclear ERK Signaling in RAS-Driven Cancer Models

This compound is uniquely suited for studies requiring selective ablation of cytoplasmic ERK dimerization without perturbing nuclear ERK transcriptional activity. The demonstrated IC50 of ~0.5 µM for dimerization blockade while maintaining full ERK phosphorylation [1] allows researchers to attribute phenotypic changes specifically to extranuclear ERK functions—an experimental design impossible with ATP-competitive ERK inhibitors that abolish all ERK activity.

In Vivo Target Validation in BRAF-Mutant Melanoma Xenografts

Procurement is warranted for laboratories investigating therapy-resistant BRAF-mutant tumors. The compound's marked inhibition of tumor progression in A375 xenografts at 15 mg/kg, coupled with the observed sensitivity of activated-RAS-driven tumors [1], provides a unique tool for exploring the therapeutic hypothesis that ERK dimerization is a selective vulnerability in MAPK-pathway addicted cancers.

Pharmacological Differentiation Tool Amid Indolinyl Propanamide Chemotypes

For screening facilities maintaining compound libraries with indolinyl propanamides, this substance serves as a critical selectivity control. Its divergence from AR-targeting SARDs [3] and its ancillary PDE5 activity (IC50 13 nM) [2] make it an essential reference standard for counter-screening and for confirming target engagement specificity across kinase, PDE, and nuclear receptor panels.

Quote Request

Request a Quote for 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.